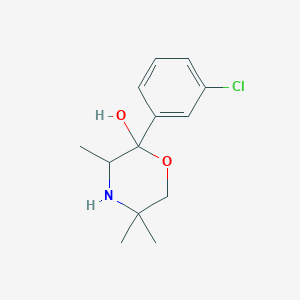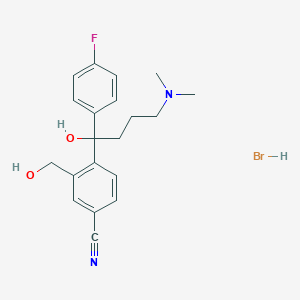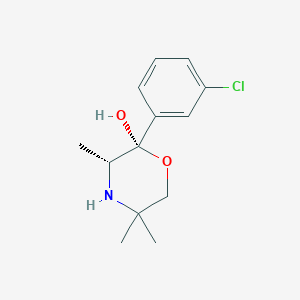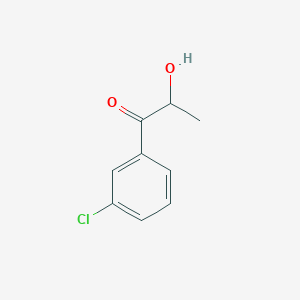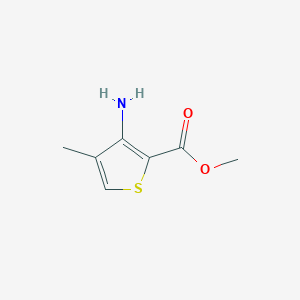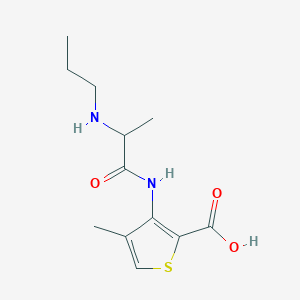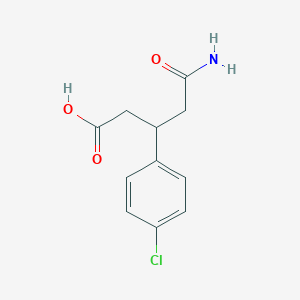
Acide 3-(4-chlorophényl)glutarique
Vue d'ensemble
Description
3-(4-Chlorophenyl)glutaramic acid (3-PGA) is a nucleophilic compound used for the treatment of trigeminal neuralgia . It also serves as a reagent for the synthesis of heterocyclic compounds as mGlu5 antagonists for treating urinary tract disorders, migraine, and gastroesophageal reflux disease .
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)glutaramic acid involves the reaction of raw material intermediates with ethanol and potassium hydroxide at 25 degrees Celsius for 6 hours . The system is then suction filtered to give crude 3-(4-chlorophenyl) glutaric acid, which is further purified .Molecular Structure Analysis
The molecular formula of 3-(4-Chlorophenyl)glutaramic acid is C11H12ClNO3 . It has a molar mass of 241.67 .Chemical Reactions Analysis
3-PGA reacts with monomers, such as butanol and alkene, to form condensation products . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)glutaramic acid is a bright yellow crystal with a density of 1.343g/cm³ . It has a melting point of 168-170°C and a boiling point of 494.9°C at 760 mmHg . Its vapor pressure is 1.3E-10mmHg at 25°C .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
“3-(4-chlorophényl)glutaramic acid” est utilisé comme intermédiaire pharmaceutique . Il fait partie de la famille de produits Baclofen, qui sont des relaxants musculaires .
Traitement de la névralgie du trijumeau
Ce composé a été utilisé pour le traitement de la névralgie du trijumeau . La névralgie du trijumeau est une affection douloureuse chronique qui affecte le nerf trijumeau, qui transmet les sensations de votre visage à votre cerveau.
Réactif dans les réactions de condensation
“3-(4-chlorophényl)glutaramic acid” est un composé nucléophile qui réagit avec des monomères, tels que le butanol et l'alcène, pour former des produits de condensation . Ces produits sont ensuite décomposés par l'imine ou les additifs .
Synthèse de composés hétérocycliques
Ce composé sert de réactif pour la synthèse de composés hétérocycliques . Ces composés agissent comme des antagonistes du mGlu5, qui sont utilisés pour traiter les troubles des voies urinaires, les migraines et le reflux gastro-œsophagien .
Synthèse organique
“3-(4-chlorophényl)glutaramic acid” est un composé utile en synthèse organique . Il est utilisé dans la synthèse de divers composés organiques, contribuant à la diversité des structures chimiques dans le domaine de la chimie organique .
Synthèse d'isoxazoles
“5-amino-3-(4-chlorophényl)-5-oxopentanoic acid” est utilisé dans la synthèse des isoxazoles
Safety and Hazards
Mécanisme D'action
Target of Action
3-(4-Chlorophenyl)glutaramic acid, also known as 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid, is a nucleophilic compound . It has been used for the treatment of trigeminal neuralgia
Mode of Action
The compound interacts with its targets through a nucleophilic reaction . It reacts with monomers, such as butanol and alkene, to form condensation products . These products are then degraded by imine or additives .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Result of Action
It has been used for the treatment of trigeminal neuralgia , suggesting that it may have analgesic effects.
Action Environment
Safety data suggests that dust formation should be avoided and that the compound should be handled with gloves . This indicates that the compound’s action and stability may be influenced by environmental conditions such as air quality and temperature.
Propriétés
IUPAC Name |
5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCJVRPOYTZTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405557 | |
| Record name | 3-(4-Chlorophenyl)glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1141-23-7 | |
| Record name | β-(2-Amino-2-oxoethyl)-4-chlorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanoic acid, β-(2-amino-2-oxoethyl)-4-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG2V9C2V9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)
